BenchChemオンラインストアへようこそ!

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

HDAC6 Inhibition Epigenetics Cancer

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine is a disubstituted 1,3,4-oxadiazole scaffold featuring a free 2-amino group and a 3,4-dimethylbenzyl substituent at the 5-position. The 1,3,4-oxadiazol-2-amine core is recognized in medicinal chemistry as a privileged structure for developing histone deacetylase (HDAC) inhibitors, particularly those targeting HDAC6.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1177283-43-0
Cat. No. B1519764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
CAS1177283-43-0
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC2=NN=C(O2)N)C
InChIInChI=1S/C11H13N3O/c1-7-3-4-9(5-8(7)2)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14)
InChIKeyBZAJXXDOWLJHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1177283-43-0): Procurement-Grade Heterocyclic Building Block for HDAC-Targeted Research


5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine is a disubstituted 1,3,4-oxadiazole scaffold featuring a free 2-amino group and a 3,4-dimethylbenzyl substituent at the 5-position. The 1,3,4-oxadiazol-2-amine core is recognized in medicinal chemistry as a privileged structure for developing histone deacetylase (HDAC) inhibitors, particularly those targeting HDAC6 [1]. Within the broader class of 5-benzyl-1,3,4-oxadiazol-2-amines, the specific 3,4-dimethyl substitution pattern creates a unique electronic and steric environment that can significantly influence target engagement and selectivity relative to other regioisomeric or mono-substituted analogs [2]. Commercially available at 97% purity from multiple vendors, this compound serves as a critical intermediate and scaffold-hopping candidate in epigenetic drug discovery programs.

Why Generic 1,3,4-Oxadiazol-2-amines Cannot Substitute for the 3,4-Dimethylbenzyl Variant in HDAC6-Targeted Research


In-class substitution within the 5-benzyl-1,3,4-oxadiazol-2-amine series is not feasible for HDAC6-targeted programs because the position and number of methyl substituents on the benzyl ring directly modulate the compound's interaction with the enzyme's hydrophobic tunnel. The 3,4-dimethyl substitution pattern occupies a specific steric volume that is distinct from the 2,4-dimethyl regioisomer or the unsubstituted benzyl analog, leading to divergent binding affinities and isoform selectivity profiles [1]. Published structure-activity relationship (SAR) data for closely related oxadiazole-based HDAC inhibitors demonstrates that even minor modifications to the aryl substitution pattern can alter IC50 values by orders of magnitude across HDAC isoforms 1, 2, 3, and 6 [2]. Without direct comparative data for each substitution variant, procurement based solely on the oxadiazole core cannot guarantee equivalent biological activity.

Quantitative Differentiation Evidence for 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1177283-43-0)


HDAC6 Inhibitory Activity of 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine Compared to Class-Leading Oxadiazole HDAC6 Inhibitors

In a biochemical assay measuring inhibition of HDAC6, 5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-amine exhibited an IC50 of 1,230 nM [1]. While this value is substantially higher than that of optimized clinical candidates such as the oxadiazole-based HDAC6 inhibitor compound 5g (IC50 = 4 nM against recombinant human HDAC6) [2], the 3,4-dimethylbenzyl variant provides a well-defined starting point for fragment-based or scaffold-hopping design. The 307-fold difference in potency illustrates the critical influence of the specific substitution pattern and linker groups on HDAC6 engagement, underscoring the value of this compound as a baseline comparator for SAR expansion.

HDAC6 Inhibition Epigenetics Cancer

Structural Differentiation of the 3,4-Dimethylbenzyl Substituent vs. the 2,4-Dimethylbenzyl Analog in HDAC Inhibition Assays

The 3,4-dimethylbenzyl-substituted oxadiazol-2-amine (CAS 1177283-43-0) displays an HDAC6 IC50 of 1,230 nM, whereas the 2,4-dimethylbenzyl regioisomer (CAS 1105194-04-4) has no reported HDAC6 data in the same public databases, indicating that the 2,4-substitution pattern has not been prioritized for HDAC screening or may yield significantly different activity [1]. In a broader context, a structurally related N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (compound 6h) demonstrated significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 cell lines [2]. While no head-to-head comparison between the 3,4- and 2,4-dimethylbenzyl variants exists, the distinct electronic and steric properties of the 3,4-substitution pattern (para/meta) versus the 2,4-pattern (ortho/para) predict differential binding modes within the HDAC6 hydrophobic channel.

Regioisomer Comparison HDAC SAR

Patent-Cited Utility of 1,3,4-Oxadiazol-2-amine Scaffolds in Selective HDAC6 Inhibition

The core 1,3,4-oxadiazol-2-amine scaffold is explicitly claimed in patent US 20180273495 as a selective histone deacetylase 6 (HDAC6) inhibitor platform [1]. The patent describes oxadiazole amine derivative compounds with selective HDAC6 inhibitory activity, and specifically lists a broad range of therapeutic indications including infectious diseases, neoplasms (multiple myeloma, lymphoma, leukemia, lung cancer, breast cancer), neurological diseases (Alzheimer's, Parkinson's, Huntington's), and inflammatory conditions [1]. The 5-(3,4-dimethylbenzyl) substitution represents a specific embodiment within the general formula I structure claimed in the patent, where the R1 group can be —CF2H or —CF3 and the Y1 linker includes —CH2—, directly corresponding to the methylene bridge present in CAS 1177283-43-0 [1]. In comparison, generic 1,3,4-oxadiazole compounds without the specific benzyl substitution pattern are not covered by the same selectivity claims, as HDAC6 selectivity is highly dependent on the specific substituent interactions with the enzyme's surface recognition domain.

HDAC6 Selectivity Patent Analysis Therapeutic Indications

Purity and Availability Benchmarking Against the Closest Commercial Analog

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1177283-43-0) is available from multiple vendors at a standard purity of 97% . Its closest commercially available analog, 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1105194-04-4), is priced at JPY 295,000/g (approximately USD 1,980/g at current exchange rates) through Fujifilm Wako . The 3,4-isomer is available at USD 2,882/250mg (approximately USD 11,528/g) from Fluorochem , representing a 5.8-fold higher cost per gram. However, the premium pricing of the 3,4-isomer is offset by its documented HDAC6 inhibitory activity (IC50 = 1,230 nM), which is not available for the 2,4-isomer. For researchers requiring both procurement feasibility and documented biological relevance, the 3,4-isomer represents the only data-backed option.

Procurement Purity Commercial Availability

Physicochemical Differentiation: LogP and Rotatable Bond Profile

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1177283-43-0) possesses exactly 2 hydrogen bond donors (the primary amine group) and 4 hydrogen bond acceptors (oxadiazole ring N and O atoms), with 2 rotatable bonds . This contrasts with the unsubstituted 1,3,4-oxadiazol-2-amine core (CAS 3775-60-8), which has identical HBD/HBA counts but zero rotatable bonds, resulting in higher conformational rigidity . The two rotatable bonds in the 3,4-dimethylbenzyl variant introduce a calculated topological polar surface area (TPSA) increase and moderate lipophilicity gain (estimated AlogP ~1.8-2.2) relative to the core scaffold (AlogP ~ -0.5 to -0.8), placing the compound in a more favorable drug-like physicochemical space for membrane permeability according to Lipinski's and Veber's rules. The 3,4-dimethyl substitution further contributes to molecular shape diversity compared to the 2,4-isomer, which has identical HBD/HBA/rotatable bond counts but different 3D conformational preferences due to ortho-methyl steric effects.

Physicochemical Properties Drug-likeness Fragment Screening

Optimal Procurement and Application Scenarios for 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1177283-43-0)


Fragment-Based Drug Discovery for Selective HDAC6 Inhibitors

As a fragment-sized molecule (MW = 203.24 Da) with a documented HDAC6 IC50 of 1,230 nM [1], this compound is ideally suited for fragment-based screening cascades. Its two hydrogen bond donors and four acceptors enable efficient fragment linking strategies, while the 3,4-dimethylbenzyl group provides a hydrophobic anchor point for structure-guided optimization. Medicinal chemistry teams can use this compound as a validated starting point for growing, linking, or merging approaches to develop selective HDAC6 inhibitors, leveraging the patent-protected chemotype to build intellectual property positions in oncology, neurodegeneration, and inflammatory disease.

SAR Probe for Methyl Substitution Effects on HDAC Isoform Selectivity

The availability of both 3,4-dimethyl and 2,4-dimethyl regioisomers enables systematic head-to-head SAR studies to dissect the contribution of methyl group positioning to HDAC isoform selectivity. While the 3,4-isomer shows measurable HDAC6 inhibition (IC50 = 1,230 nM) [1], the 2,4-isomer lacks publicly reported HDAC data. Procurement of both compounds allows research groups to generate critical comparative data on how ortho, meta, and para methyl substitution patterns differentially influence binding to HDAC6's L1 loop pocket versus Class I HDAC active sites, directly informing selectivity-based design strategies.

Chemical Probe for Trans-Translation Inhibition in Gram-Negative Bacteria

The antibiotic database entry for this compound indicates activity as a trans-translation inhibitor with a spectrum of activity against Gram-negative bacteria, specifically active against Legionella pneumophila [1]. This mechanism of action is distinct from conventional antibiotics targeting cell wall synthesis or protein translation elongation, positioning the compound as a tool molecule for studying bacterial ribosome rescue pathways. Research groups investigating novel antibacterial targets can use this compound as a probe to validate trans-translation inhibition as a therapeutic strategy for Legionella and potentially other Gram-negative pathogens, noting the documented propensity to select for resistant mutants [1].

Physicochemical Benchmark Compound for Oxadiazole Library Design

With a defined set of drug-likeness parameters (HBD = 2, HBA = 4, Rotatable Bonds = 2, Exact Mass = 203.105862 Da, predicted AlogP ~1.8-2.2) [1], this compound serves as an excellent benchmark for combinatorial library design around the 1,3,4-oxadiazol-2-amine scaffold. Its moderate lipophilicity and low molecular weight position it favorably within lead-like chemical space, making it a reference compound for assessing the physicochemical impact of additional substituents introduced during library synthesis. Procurement teams supporting high-throughput screening and parallel synthesis programs can standardize on this compound as a quality control reference for oxadiazole-based compound collections.

Quote Request

Request a Quote for 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.